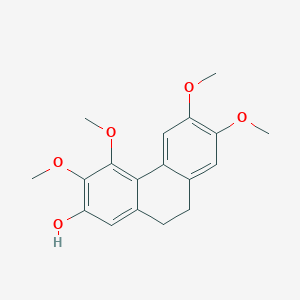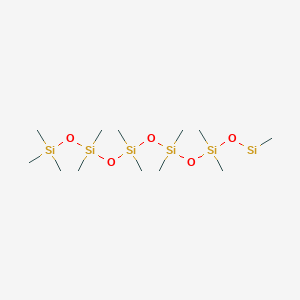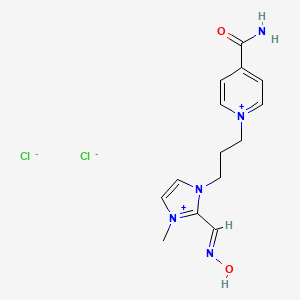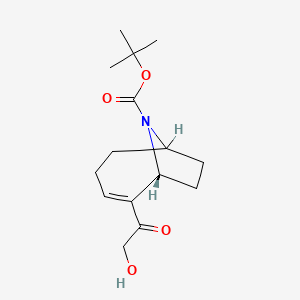
2,5-Difluoropyrimidin-4-yl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoropyrimidin-4-yl thiocyanate is a chemical compound belonging to the class of fluorinated pyrimidines. This compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions of the pyrimidine ring and a thiocyanate group at the 4 position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoropyrimidin-4-yl thiocyanate typically involves the introduction of the thiocyanate group to a pre-fluorinated pyrimidine ring. One common method involves the reaction of 2,5-difluoropyrimidine with thiocyanogen or a thiocyanate salt under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoropyrimidin-4-yl thiocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives with altered electronic properties.
Cyclization Reactions: The presence of the thiocyanate group allows for cyclization reactions, forming heterocyclic compounds with potential biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles like sodium azide, potassium hydroxide, and various amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed: Major products formed from these reactions include substituted pyrimidines, thiourea derivatives, and various heterocyclic compounds.
Scientific Research Applications
2,5-Difluoropyrimidin-4-yl thiocyanate has found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of 2,5-Difluoropyrimidin-4-yl thiocyanate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
2,5-Difluoropyrimidine: Lacks the thiocyanate group but shares the fluorinated pyrimidine core.
2,4,6-Trifluoropyrimidine: Contains an additional fluorine atom, leading to different reactivity and properties.
Thiazole Derivatives: Similar in structure due to the presence of sulfur and nitrogen atoms, but with different biological activities.
Uniqueness: 2,5-Difluoropyrimidin-4-yl thiocyanate is unique due to the presence of both fluorine atoms and the thiocyanate group, which confer distinct electronic and steric properties.
Properties
CAS No. |
112889-49-3 |
|---|---|
Molecular Formula |
C5HF2N3S |
Molecular Weight |
173.15 g/mol |
IUPAC Name |
(2,5-difluoropyrimidin-4-yl) thiocyanate |
InChI |
InChI=1S/C5HF2N3S/c6-3-1-9-5(7)10-4(3)11-2-8/h1H |
InChI Key |
YGAKGGRGMVUVAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)F)SC#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione](/img/structure/B14290069.png)




![1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL](/img/structure/B14290109.png)

![4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14290115.png)




![2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile](/img/structure/B14290146.png)

